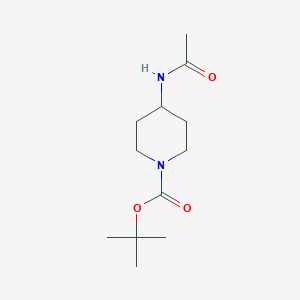

tert-Butyl 4-acetamidopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOQYNFKUGGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674184 | |

| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-67-1 | |

| Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's A-List: A Deep Dive into tert-Butyl 4-acetamidopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Unsung Hero of the Piperidine Family

In the intricate world of medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone, embedded in the architecture of numerous blockbuster drugs. Among the vast family of piperidine-based building blocks, tert-butyl 4-acetamidopiperidine-1-carboxylate emerges as a particularly valuable, albeit specialized, intermediate. Its unique bifunctional nature—a readily cleavable Boc-protected amine and a versatile acetamido group—offers synthetic chemists a powerful tool for molecular elaboration and diversity-oriented synthesis. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its strategic importance in the quest for novel therapeutics. The strategic placement of the acetamido group at the 4-position, combined with the steric and electronic properties of the Boc protecting group, makes this molecule a favored choice for introducing a key pharmacophoric element while maintaining synthetic tractability.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis and analysis. The following sections detail the key characteristics of this compound.

Physicochemical Properties

The intrinsic properties of this molecule dictate its behavior in various solvent systems and its stability under different storage conditions.

| Property | Value | Reference |

| CAS Number | 1093759-67-1 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room temperature | [1] |

Note: Detailed solubility and melting point data are not widely published and should be determined empirically.

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 4.2 ppm), the acetamido methyl group (a singlet around 2.0 ppm), and the amide proton (a broad singlet, typically downfield, e.g., > 5.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature distinct peaks for the carbonyls of the carbamate and the amide, the quaternary and methyl carbons of the tert-butyl group, and the various carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the amide, C=O stretching for both the amide and the carbamate groups (typically in the 1640-1740 cm⁻¹ region), and C-H stretching from the aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) or, more commonly in ESI, a protonated molecular ion ([M+H]⁺) at m/z 243.3. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the N-acetylation of its primary amine precursor, tert-butyl 4-aminopiperidine-1-carboxylate. This reaction is a robust and high-yielding transformation, central to the utility of this compound.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a clean, efficient, and scalable reaction.

-

Starting Material: Tert-butyl 4-aminopiperidine-1-carboxylate is a commercially available and stable precursor, making it an ideal starting point[2].

-

Acylating Agent: Acetic anhydride is chosen as the acetyl source due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed during workup. Acetyl chloride is an alternative but generates corrosive HCl.

-

Base: A mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to scavenge the acid generated during the reaction. This prevents protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and readily dissolves both the starting materials and reagents.

-

Purification: An aqueous workup is sufficient to remove the base, excess acylating agent (which hydrolyzes), and the resulting acetate salts. The product's relatively nonpolar nature allows for straightforward extraction into an organic solvent. If necessary, column chromatography on silica gel can be used to achieve high purity.

Experimental Protocol: N-Acetylation

Reaction: tert-Butyl 4-aminopiperidine-1-carboxylate + Acetic Anhydride → this compound

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If required, purify the product by flash column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: N-Acetylation synthesis workflow.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. The piperidine ring is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.

-

Scaffold for Elaboration: The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine. This amine serves as a nucleophilic handle for a wide range of subsequent reactions, including reductive amination, amide coupling, and arylation, allowing for the attachment of other fragments of a target molecule.

-

Pharmacophoric Element: The acetamido group itself can act as a key hydrogen bond donor and acceptor, interacting with biological targets. It is a common feature in many active pharmaceutical ingredients (APIs).

-

Intermediate in Multi-step Syntheses: This compound is an important intermediate in the synthesis of various biologically active compounds. For instance, similar 4-substituted piperidines are crucial in the synthesis of potent analgesics, kinase inhibitors, and agents targeting the central nervous system[3][4][5]. The synthesis of novel antifungal agents targeting ergosterol biosynthesis has also utilized 4-aminopiperidine derivatives, which are direct precursors to the title compound[6].

Reactivity Profile and Strategic Considerations

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including catalytic hydrogenation and mildly basic conditions. It is readily removed with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with HCl in an organic solvent. This orthogonality makes it exceptionally useful in complex synthetic sequences.

-

Amide Functionality: The acetamido group is generally stable. The N-H bond is weakly acidic and the carbonyl oxygen is a hydrogen bond acceptor. While hydrolysis of the amide is possible under harsh acidic or basic conditions, it is typically stable to the conditions required for Boc deprotection.

-

Chemical Stability: The compound should be stored in a well-sealed container at room temperature to protect it from moisture. It is generally stable under normal laboratory conditions.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, hazard assessment can be based on structurally related compounds.

-

General Hazards: Similar piperidine derivatives are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed[7][8].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a quintessential example of a modern synthetic building block. Its well-defined structure, predictable reactivity, and the strategic importance of its constituent parts—the piperidine core, the acetamido functional group, and the Boc-protecting group—make it an invaluable asset in the drug discovery pipeline. While detailed characterization data remains somewhat sparse in the public domain, the logical and high-yielding synthesis from its amino precursor ensures its accessibility. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound to accelerate the discovery and development of the next generation of therapeutics.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from Princeton University Department of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

- The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.

-

Wikipedia contributors. (2023, December 1). 1-Boc-4-AP. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

-

Piotr, K., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(9), 13538-13553. [Link]

-

Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

-

MySkinRecipes. (n.d.). Tert-butyl 4-azidopiperidine-1-carboxylate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- MolCore. (n.d.). Product List.

- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(propylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]

- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 7. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Boc-4-acetamidopiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design. This guide provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of tert-butyl 4-acetamidopiperidine-1-carboxylate, commonly known as 1-Boc-4-acetamidopiperidine. This versatile building block serves as a crucial intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[3] We will explore the chemical principles underpinning its synthesis, deliver a field-proven experimental protocol, and detail the analytical methods required to validate its structural integrity and purity.

Strategic Importance in Medicinal Chemistry

1-Boc-4-acetamidopiperidine is a bifunctional molecule of significant strategic value. The Boc (tert-butoxycarbonyl) group provides a robust, acid-labile protecting group for the piperidine nitrogen, allowing for selective chemical manipulation at other sites. The acetamido group at the 4-position offers a key vector for molecular elaboration and can serve as a crucial hydrogen bond donor or acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. The controlled, sequential deprotection and functionalization of this intermediate enable its efficient incorporation into complex molecular architectures, accelerating drug discovery timelines.[2][4]

Synthesis: The Acylation of 1-Boc-4-aminopiperidine

The most direct and widely adopted synthetic route to 1-Boc-4-acetamidopiperidine is the acylation of its primary amine precursor, tert-butyl 4-aminopiperidine-1-carboxylate. This transformation is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the primary amine of 1-Boc-4-aminopiperidine onto the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate, in this case) to yield the stable amide product.

The choice of acetic anhydride is deliberate; it is an inexpensive, highly reactive, and efficient acetylating agent. The reaction can often be performed under neat conditions or in an aprotic solvent like dichloromethane (DCM). While a base is not strictly necessary when using an anhydride, its inclusion can help to neutralize the acetic acid byproduct.[5]

Synthetic Workflow Diagram

The logical flow from the commercially available starting material to the final product is illustrated below.

Caption: Synthetic workflow for 1-Boc-4-acetamidopiperidine.

Detailed Experimental Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis and purification of 1-Boc-4-acetamidopiperidine.

Materials:

-

1-Boc-4-aminopiperidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 1-Boc-4-aminopiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Addition of Reagent: Add acetic anhydride (1.2 eq) dropwise to the cold, stirred solution. A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 5-10% Methanol in DCM. The product should have a higher Rf value than the starting amine.

-

Quenching and Workup: Upon completion, carefully add water to the reaction mixture to quench any excess acetic anhydride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize acetic acid) and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often obtained as an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Boc-4-acetamidopiperidine. The data presented below are typical for a successfully synthesized and purified sample.

Summary of Analytical Data

| Parameter | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Melting Point | 145-148 °C (typical) |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.45 (br s, 1H, NH), 4.05 (m, 2H), 3.85 (m, 1H), 2.85 (t, 2H), 1.96 (s, 3H), 1.85 (d, 2H), 1.45 (s, 9H), 1.35 (m, 2H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 169.5, 154.8, 79.6, 47.5, 43.5 (br), 32.5, 28.4, 23.4 ppm |

| MS (ESI+) | m/z 243.2 [M+H]⁺, 265.2 [M+Na]⁺ |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule.

-

The broad singlet around 5.45 ppm corresponds to the amide proton (N-H).

-

The multiplet at 4.05 ppm and the triplet at 2.85 ppm are characteristic of the axial and equatorial protons on the piperidine ring carbons adjacent to the Boc-protected nitrogen.[6]

-

The singlet at 1.96 ppm integrating to 3 protons is the methyl group of the acetamido moiety.

-

The large singlet at 1.45 ppm , integrating to 9 protons, is the defining signal of the tert-butyl group of the Boc protector.[6]

-

The remaining signals in the aliphatic region correspond to the other protons on the piperidine ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.

-

The signals at 169.5 ppm and 154.8 ppm are the carbonyl carbons of the amide and the Boc-carbamate, respectively.

-

The peak at 79.6 ppm is the quaternary carbon of the Boc group.

-

The signal at 28.4 ppm corresponds to the three equivalent methyl carbons of the Boc group.

-

The peak at 23.4 ppm is the methyl carbon of the acetyl group. The remaining peaks are consistent with the piperidine ring carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The observation of a prominent ion peak at m/z 243.2 corresponds to the protonated molecule ([M+H]⁺), validating the successful synthesis of the target compound with a molecular weight of 242.32 g/mol .

Conclusion

1-Boc-4-acetamidopiperidine is a high-value intermediate whose synthesis is straightforward and scalable. The acylation of 1-Boc-4-aminopiperidine provides a reliable and efficient route to this building block. The detailed protocol and characterization data provided in this guide serve as a self-validating system for researchers, ensuring the production of high-purity material. The mastery of this synthesis equips drug development professionals with a critical tool, enabling the exploration of new chemical space and the construction of novel therapeutics targeting a wide range of diseases.

References

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Wikipedia. 1-Boc-4-AP. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Guide to tert-Butyl 4-acetamidopiperidine-1-carboxylate: Structure, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 4-acetamidopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Through a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential reference for the identification, characterization, and quality control of this compound. The guide further contextualizes this data by presenting a typical synthetic route and discussing the interpretation of the spectral features in the context of the molecule's structure and functional groups.

Introduction

This compound, a bifunctional molecule featuring a Boc-protected piperidine ring and an acetamido group, is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperidine scaffold is a prevalent motif in numerous approved drugs, imparting favorable pharmacokinetic properties. The acetamido group, on the other hand, can act as a hydrogen bond donor and acceptor, contributing to molecular recognition at biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic transformations.

A thorough understanding of the spectroscopic signature of this molecule is paramount for researchers to confirm its identity, assess its purity, and track its transformations in multi-step syntheses. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and mass spectral data of this compound, offering insights into the relationship between its molecular structure and its spectroscopic output.

Synthesis and Structural Elucidation

The most common and straightforward synthesis of this compound involves the N-acetylation of its corresponding amine precursor, tert-butyl 4-aminopiperidine-1-carboxylate. This reaction is typically achieved with high efficiency using standard acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base.

Caption: Synthetic scheme for this compound.

The structural confirmation of the resulting product relies heavily on the spectroscopic techniques detailed in the following sections.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the Boc group, the piperidine ring, and the acetamido moiety.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.96 | d | 2H | H-2ax, H-6ax (Piperidine) |

| ~3.80 | m | 1H | H-4 (Piperidine) |

| ~2.73 | br s | 2H | H-2eq, H-6eq (Piperidine) |

| ~1.95 | d | 2H | H-3ax, H-5ax (Piperidine) |

| ~1.85 | s | 3H | -C(O)CH₃ (Acetamido) |

| ~1.42 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.25 | qd | 2H | H-3eq, H-5eq (Piperidine) |

Data is based on analogous compounds and literature reports.

Interpretation:

-

Boc Group: A sharp singlet integrating to nine protons at approximately 1.42 ppm is the hallmark of the tert-butyl group of the Boc protecting group.

-

Acetamido Group: The methyl protons of the acetamido group appear as a singlet around 1.85 ppm, integrating to three protons. The N-H proton of the amide typically appears as a broad singlet, often in the range of 5.5-8.5 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

-

Piperidine Ring: The protons on the piperidine ring give rise to a series of multiplets due to spin-spin coupling. The axial and equatorial protons at positions 2 and 6 are diastereotopic and thus have different chemical shifts. The axial protons (H-2ax, H-6ax) are typically found further downfield (around 3.96 ppm) compared to the equatorial protons (H-2eq, H-6eq) which are more shielded (around 2.73 ppm). The proton at the 4-position (H-4), being attached to the nitrogen-bearing carbon, appears as a multiplet around 3.80 ppm. The protons at positions 3 and 5 also show distinct signals for their axial and equatorial orientations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | -C =O (Acetamido) |

| ~154.8 | -C =O (Boc) |

| ~79.2 | -C (CH₃)₃ (Boc) |

| ~48.5 | C-4 (Piperidine) |

| ~43.5 | C-2, C-6 (Piperidine) |

| ~32.5 | C-3, C-5 (Piperidine) |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~23.2 | -C(O)C H₃ (Acetamido) |

Data is based on analogous compounds and literature reports.[1]

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the acetamido and Boc groups are the most deshielded, appearing at approximately 169.5 ppm and 154.8 ppm, respectively.[1]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed around 79.2 ppm, while the three equivalent methyl carbons give a strong signal at about 28.4 ppm.[1]

-

Piperidine Ring Carbons: The carbons of the piperidine ring resonate in the range of 30-50 ppm. The C-4 carbon, attached to the nitrogen of the acetamido group, is found around 48.5 ppm. The C-2 and C-6 carbons, adjacent to the Boc-protected nitrogen, appear at a similar chemical shift of approximately 43.5 ppm. The C-3 and C-5 carbons are the most shielded of the ring carbons, resonating around 32.5 ppm.

-

Acetamido Methyl Carbon: The methyl carbon of the acetyl group is observed at approximately 23.2 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3300 | Medium, Broad | N-H Stretch | Amide |

| ~2970 | Strong | C-H Stretch | Alkane |

| ~1685 | Strong | C=O Stretch | Amide (Amide I) |

| ~1640 | Strong | C=O Stretch | Carbamate (Boc) |

| ~1550 | Medium | N-H Bend | Amide (Amide II) |

| ~1420 | Medium | C-H Bend | Alkane |

| ~1160 | Strong | C-O Stretch | Carbamate (Boc) |

Data is based on the analysis of characteristic functional group frequencies.

Interpretation:

-

N-H Stretch: A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C-H Stretch: Strong bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups (piperidine ring, Boc group, and acetyl methyl).

-

Carbonyl Stretches: Two distinct and strong carbonyl absorption bands are expected. The amide carbonyl (Amide I band) typically appears at a higher frequency (around 1685 cm⁻¹) than the carbamate carbonyl of the Boc group (around 1640 cm⁻¹).

-

N-H Bend: The N-H bending vibration of the amide (Amide II band) is observed around 1550 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1160 cm⁻¹ is characteristic of the C-O stretching vibration within the carbamate functionality of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₂N₂O₃), the expected exact mass is approximately 242.1630 g/mol .

Table 4: Expected Mass Spectrometric Fragments

| m/z | Ion |

| 243.1709 | [M+H]⁺ (Protonated Molecule) |

| 187.1285 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 143.1386 | [M - Boc]⁺ (Loss of Boc group) |

| 100.0760 | [Boc]⁺ |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Predicted fragmentation patterns based on common fragmentation pathways for Boc-protected amines and amides.

Interpretation:

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak at an m/z of approximately 243.1709.[1] Common fragmentation pathways would involve the loss of the tert-butyl group (as a radical or isobutylene) or the entire Boc group. The observation of fragment ions corresponding to these losses, as well as ions representing the intact Boc group or the tert-butyl cation, would further corroborate the structure of the molecule.

Caption: Summary of Spectroscopic Data for the target molecule.

Experimental Protocols

General N-Acetylation Procedure

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, 1.2 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a detailed and reliable fingerprint for the identification and characterization of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the molecular ion peak and fragmentation pattern in the mass spectrum collectively offer unambiguous confirmation of the compound's structure. This comprehensive spectroscopic analysis is an indispensable tool for researchers and professionals in the field of drug discovery and development, ensuring the quality and integrity of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Mild Calcium Catalysed Beckmann Rearrangements. Retrieved from [Link]

Sources

The Strategic Utility of tert-Butyl 4-acetamidopiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery is often predicated on the strategic use of versatile building blocks that allow for the controlled and predictable introduction of key pharmacophoric elements. Among these, tert-butyl 4-acetamidopiperidine-1-carboxylate (CAS No. 1093759-67-1) has emerged as a cornerstone intermediate. Its unique bifunctional nature, combining a protected piperidine nitrogen with a modifiable acetamido group, offers chemists a powerful tool for navigating the intricate pathways of synthetic drug development. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, grounded in field-proven insights and established scientific principles.

Core Compound Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties dictate its handling, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 1093759-67-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 242.31 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage Temperature | Room temperature | --INVALID-LINK-- |

Note: Specific values for melting point, boiling point, and detailed spectroscopic data are not consistently published. The provided data for related compounds in the subsequent sections serves as an illustrative guide.

The Synthetic Pathway: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that relies on the principles of amine protection and subsequent functionalization. The following protocol describes a common and reliable route starting from the commercially available N-benzyl-4-piperidone. This pathway is designed to be self-validating, with each step yielding a stable, characterizable intermediate.

Step 1: Reductive Amination to form tert-Butyl 4-amino-1-benzylpiperidine-1-carboxylate

This initial step introduces the crucial amine functionality at the 4-position of the piperidine ring.

-

Protocol:

-

To a solution of N-benzyl-4-piperidone (1.00 mol) in an appropriate alcohol solvent such as methanol or ethanol (400 mL), add tert-butyl carbamate (1.20 mol) and an acid catalyst, for example, p-toluenesulfonic acid (0.05 mol).[1]

-

Heat the mixture to reflux for 2-3 hours, during which the intermediate imine is formed.[1]

-

Cool the reaction mixture to room temperature and subject it to catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduces the imine to the corresponding amine.

-

Upon completion of the reaction (monitored by TLC or GC), filter off the catalyst and concentrate the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent like ethanol to yield the white solid product.[1]

-

Step 2: Boc Protection of the Piperidine Nitrogen

The strategic protection of the piperidine nitrogen is key to enabling selective chemistry at other positions. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2]

-

Protocol:

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or a mixture of water and triethylamine.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution at room temperature and stir for 8-10 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, adjust the pH to 6-7 with a dilute acid solution and extract the product with an organic solvent like dichloromethane.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-aminopiperidine-1-carboxylate.

-

Step 3: Acetylation of the 4-Amino Group

The final step involves the acetylation of the primary amine to yield the target compound.

-

Protocol:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in a suitable aprotic solvent like dichloromethane.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Spectroscopic Characterization: An Illustrative Guide

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (multiplets in the range of 1.2-4.0 ppm), and the acetyl methyl protons (~1.9 ppm, singlet, 3H). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbon of the Boc group (~79 ppm), the piperidine ring carbons (in the range of 30-50 ppm), the carbonyl of the Boc group (~155 ppm), and the carbonyl of the acetamido group (~170 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 243.17. |

Applications in Drug Discovery: A Case Study of Olorinab

The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical agents. A notable example is its utility in the synthesis of Olorinab (APD371), a potent and selective cannabinoid CB2 receptor agonist developed for the treatment of gastrointestinal pain associated with conditions like Crohn's disease and irritable bowel syndrome.[4][5]

The synthesis of Olorinab showcases the strategic importance of the Boc-protected piperidine moiety. The Boc group serves as a crucial protecting group, allowing for the construction of the complex pyrazole-containing core of the molecule without interference from the piperidine nitrogen. In the final stages of the synthesis, the Boc group is removed under acidic conditions to liberate the secondary amine, which is a key part of the final drug structure.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its robust synthesis, coupled with the versatility of the Boc-protected piperidine scaffold, provides medicinal chemists with a reliable and efficient tool for the creation of novel therapeutics. As the demand for more complex and targeted drugs continues to grow, the importance of such well-designed building blocks will undoubtedly continue to increase, solidifying the role of this compound in the pharmacopeia of the future.

References

- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. Olorinab - Wikipedia [en.wikipedia.org]

- 5. Arena Pharmaceuticals Announces First Subject Dosed in CAPTIVATE Phase 2 Trial Evaluating Olorinab in Abdominal Pain Associated with Irritable Bowel Syndrome [prnewswire.com]

The 4-Substituted Piperidine: A Cornerstone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence stems from a unique combination of properties: a stable, three-dimensional chair conformation, a basic nitrogen atom that can be readily functionalized or used to improve aqueous solubility, and the ability to orient substituents in well-defined vectors for optimal target engagement.[3] Within this privileged class, the 4-substituted piperidine scaffold holds a position of particular strategic importance. This guide provides a comprehensive overview of the discovery, synthesis, and medicinal chemistry significance of 4-substituted piperidines, offering field-proven insights into the causality behind experimental choices and detailing robust synthetic protocols.

The Strategic Imperative of 4-Substitution

While piperidines can be functionalized at any position, substitution at the C4 position offers distinct advantages that medicinal chemists strategically exploit.

-

Avoidance of Stereochemical Complexity: Unlike substitution at the C2 or C3 positions, C4-substitution does not typically introduce a new chiral center at the point of attachment, simplifying synthesis and characterization. This is particularly advantageous in early discovery phases, where rapid analog synthesis is paramount.

-

Predictable Exit Vectors: The C4 position provides a well-defined exit vector pointing away from the core of the molecule. This allows chemists to systematically probe for additional binding interactions with a target protein or to attach linkers and other functionalities without fundamentally altering the core binding motif.[4]

-

Modulation of Physicochemical Properties: The substituent at the 4-position can be judiciously chosen to fine-tune critical drug-like properties. For instance, introducing polar groups can enhance solubility, while lipophilic groups can improve membrane permeability.[5] The nature of the C4-substituent also significantly influences the basicity (pKa) of the piperidine nitrogen, which in turn affects properties like target binding, cell penetration, and potential for hERG ion channel interactions.[6]

-

Enhanced Metabolic Stability: Strategic substitution at the 4-position can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

The interplay of these factors has made the 4-substituted piperidine a go-to scaffold for a multitude of therapeutic areas, including analgesics, antihistamines, antipsychotics, and anti-cancer agents.[2][7][8]

Key Synthetic Strategies for 4-Substituted Piperidines

The construction of the 4-substituted piperidine core is a mature field of synthetic chemistry, with two principal strategies dominating the landscape: the functionalization of pre-formed pyridine rings followed by reduction, and de novo ring synthesis. The choice between these routes is often dictated by the desired complexity of the final molecule and the availability of starting materials.

The Pyridine Reduction Approach

This is arguably the most common and economically viable route to a wide array of 4-substituted piperidines.[9] The strategy relies on the vast commercial availability of substituted pyridines and the robustness of catalytic hydrogenation methods.

Core Logic: The aromatic pyridine ring is catalytically reduced to the saturated piperidine ring. The substituent at the C4 position of the pyridine is carried through the reduction process.

Causality in Catalyst and Condition Selection: The success of this method hinges on selecting the appropriate catalyst and reaction conditions to achieve complete saturation of the pyridine ring without affecting other functional groups in the molecule.

-

Catalysts: A range of heterogeneous catalysts are effective, including Platinum(IV) oxide (PtO2, Adams' catalyst), Rhodium on carbon (Rh/C), and Ruthenium dioxide (RuO2).[10] Rhodium-based catalysts, such as Rhodium(III) oxide (Rh2O3), are often favored for their high activity under mild conditions (e.g., 5 bar H2, 40 °C), which helps preserve sensitive functional groups.[11]

-

Solvent and Additives: The choice of solvent is critical. Protic solvents like acetic acid or ethanol are commonly used. Acetic acid can enhance catalyst activity by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[10]

-

Chemoselectivity Challenges: A primary challenge is the potential for dehalogenation when reducing halogenated pyridines.[11] Furthermore, sterically hindered substituents at or near the 4-position can significantly slow down the rate of hydrogenation.[11]

Protocol: Catalytic Hydrogenation of 4-Phenylpyridine

This protocol describes a standard procedure for the reduction of a 4-substituted pyridine to the corresponding piperidine using Adams' catalyst.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

-

4-Phenylpyridine

-

Platinum(IV) oxide (PtO2)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Sodium Sulfate (Na2SO4)

-

Parr Hydrogenation Apparatus (or similar)

-

Celite®

Procedure:

-

Reaction Setup: In a suitable pressure vessel for a Parr hydrogenator, dissolve 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL).[10]

-

Catalyst Addition: Carefully add PtO2 (5 mol%) to the solution.

-

Scientist's Note: PtO2 is often added as a slurry in the reaction solvent to minimize the risk of ignition upon contact with flammable solvents in the presence of air.

-

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 6-10 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[10] Wash the pad with ethyl acetate.

-

Neutralization & Extraction: Carefully quench the filtrate by slowly adding it to a saturated NaHCO3 solution until gas evolution ceases (pH > 7). Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-phenylpiperidine.

-

Purification & Validation: The crude product can be purified by distillation or crystallization if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This self-validating step is crucial for confirming the successful synthesis.

De Novo Synthesis Strategies

De novo approaches build the piperidine ring from acyclic precursors. These methods offer greater flexibility for creating highly functionalized and stereochemically complex piperidines that are not readily accessible from pyridine precursors.[12][13]

One powerful de novo method is the Dieckmann condensation, typically used to form 4-piperidones, which are versatile intermediates for further functionalization.[9][14]

Core Logic: A diester is cyclized intramolecularly under basic conditions to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone (the 4-piperidone).

Workflow: De Novo Synthesis of N-Benzyl-4-piperidone

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. asianpubs.org [asianpubs.org]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrevlett.com [chemrevlett.com]

The Strategic Deployment of the tert-Butyl 4-acetamidopiperidine-1-carboxylate Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is an intricate dance between innovation and pragmatism. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets and can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The piperidine moiety is a quintessential example of such a scaffold, being a ubiquitous feature in a vast number of approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable tool for drug designers.

This guide delves into the medicinal chemistry of a particularly versatile and strategically important derivative: tert-butyl 4-acetamidopiperidine-1-carboxylate . We will explore its synthesis, physicochemical properties, and its application in the development of cutting-edge therapeutics across diverse disease areas. This document serves as a technical resource for professionals in the field, offering not only a comprehensive overview but also actionable insights and detailed experimental protocols.

Deconstructing the Scaffold: A Symphony of Functionality

The efficacy of this compound as a building block in drug discovery can be attributed to the synergistic interplay of its constituent parts:

-

The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional framework. Its chair-like conformations allow for the precise positioning of substituents in either axial or equatorial orientations, which can be critical for optimizing interactions with biological targets.[1]

-

The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group on the piperidine nitrogen serves a dual purpose. Synthetically, it deactivates the otherwise reactive secondary amine, allowing for selective modifications at other positions of the molecule. From a medicinal chemistry perspective, the bulky and lipophilic nature of the Boc group can significantly influence the molecule's overall physicochemical properties, including its solubility and membrane permeability.

-

The 4-Acetamido Group: This functionality is a key anchor for molecular recognition. The amide bond provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for specific and directional interactions with amino acid residues in protein binding pockets. Furthermore, the acetamido group can be readily hydrolyzed to the corresponding amine, providing a handle for further chemical elaboration and the introduction of diverse functionalities.

Synthesis and Derivatization: Forging the Tools of Discovery

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core and its derivatives can be prepared through robust and scalable synthetic routes.

General Synthetic Strategies

A common approach to the synthesis of the title compound involves the acylation of a suitable 4-aminopiperidine precursor. The Boc-protected 4-aminopiperidine is a readily available starting material.

Caption: General synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Acetic anhydride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Medicinal Chemistry Applications: Case Studies

The true value of the this compound scaffold is demonstrated through its successful incorporation into a diverse range of drug candidates.

Case Study 1: Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-acetamidopiperidine scaffold has been effectively utilized in the design of potent and selective kinase inhibitors.

Example: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.

The Role of the Scaffold: In several BTK inhibitors, the 4-acetamidopiperidine moiety serves as a key pharmacophore that occupies the solvent-exposed region of the ATP binding pocket. The acetamido group can form crucial hydrogen bonds with backbone residues, while the piperidine ring provides a rigid scaffold to correctly orient other parts of the molecule for optimal interaction with the kinase.

Signaling Pathway:

Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.

Structure-Activity Relationship (SAR) Insights:

| R-group on Piperidine Nitrogen | BTK IC50 (nM) | Rationale for Activity |

| Boc | >1000 | The bulky Boc group can lead to steric clashes. |

| Small alkyl chains | 100-500 | Improved fit in the binding pocket. |

| Aromatic rings | 10-100 | Potential for additional pi-stacking interactions. |

| Optimized functional groups | <10 | Tailored to exploit specific interactions in the active site. |

Note: The data in this table is representative and intended for illustrative purposes.

Case Study 2: GPCR Modulators for CNS Disorders

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines, particularly for central nervous system (CNS) disorders. The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating these conditions.

Example: Dopamine D2 Receptor Modulators

The dopamine D2 receptor is a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.

The Role of the Scaffold: The this compound scaffold can be modified to produce compounds with optimal physicochemical properties for CNS penetration.[2] The piperidine ring can act as a central scaffold to which a dopamine D2 receptor pharmacophore and other functional groups that modulate lipophilicity and polarity are attached. The acetamido group can participate in key hydrogen bonding interactions within the receptor's binding site.[2]

Signaling Pathway:

Caption: Modulation of the Dopamine D2 receptor signaling pathway.

Case Study 3: Antiviral Agents

The development of novel antiviral agents is a critical area of research, particularly in the face of emerging viral threats. The 4-acetamidopiperidine scaffold has shown promise in the design of inhibitors of viral replication.

Example: Influenza Virus Inhibitors

Some research has focused on developing small molecules that inhibit the entry of the influenza virus into host cells by targeting the viral hemagglutinin protein.

The Role of the Scaffold: The 4-acetamidopiperidine moiety can be incorporated into molecules designed to bind to specific pockets on the surface of the hemagglutinin protein. The acetamido group can form hydrogen bonds with key amino acid residues, while the rest of the molecule can be optimized to fill hydrophobic pockets, thereby preventing the conformational changes in hemagglutinin that are necessary for viral fusion with the host cell membrane.

Mechanism of Viral Entry Inhibition:

Caption: Inhibition of influenza virus entry by targeting membrane fusion.

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its synthetic tractability, favorable physicochemical properties, and proven track record in a variety of drug discovery programs underscore its importance.

Emerging Applications: Research is ongoing to explore the utility of this scaffold in other therapeutic areas, including anti-inflammatory and anti-bacterial agents. The ability to readily modify the 4-position substituent opens up a vast chemical space for the discovery of novel bioactive molecules.

Challenges and Opportunities: While the synthesis of the core scaffold is straightforward, the development of stereoselective syntheses for chiral derivatives remains an area of active investigation. The creation of libraries of diverse 4-substituted piperidine derivatives based on this scaffold presents a significant opportunity for identifying novel hits in high-throughput screening campaigns.

References

- Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2021). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC medicinal chemistry, 12(7), 1136-1148.

- Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolinger, J. D., Zamorano, R., ... & Hopkins, C. R. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido) phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu (4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106-1110.

- Janecka, A., Gach-Janczak, K., Szymański, J., & Fichna, J. (2021). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113631.

- Oftadeh, M., Naseh, S., & Hamadanian, M. (2014). Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. Journal of the Mexican Chemical Society, 58(3), 285-292.

- Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). GPCR allosteric modulators: mechanistic advantages and therapeutic applications. Journal of medicinal chemistry, 57(10), 4275-4293.

- Locuson, C. W., & Locuson, S. W. (2012). Key factors influencing ADME properties of therapeutic proteins: a need for ADME characterization in drug discovery and development. Drug metabolism and disposition, 40(10), 1871-1876.

- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Structure–activity relationship of piperidine derivatives with anticancer activity. Medicinal Chemistry Research, 20(9), 1404-1425.

- Lefranc, F., & Leval, X. (2005).

- de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & medicinal chemistry letters, 30(1), 126779.

- Zhang, L., & Li, J. (2021). Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Journal of Medicinal Chemistry, 64(1), 1-2.

-

PubChem. (n.d.). Acetamide. Retrieved from [Link]

- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulation of class A GPCRs: targets, agents, and emerging concepts. Nature reviews Drug discovery, 8(1), 41-54.

- Singh, R. P., & Singh, R. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International journal of biological macromolecules, 165, 2471-2481.

- Schmidt, B., & Westphal, J. (2017). Synthesis and Antioxidative Properties of 1, 2, 3, 4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 22(9), 1483.

- Shcherbakov, D., & Zabolotnyi, A. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2816.

- Kenakin, T. (2017). Novel allosteric modulators of G protein-coupled receptors. Annual review of pharmacology and toxicology, 57, 1-25.

-

Drug Design. (n.d.). ADME Properties. Retrieved from [Link]

- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, H. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & medicinal chemistry, 23(19), 6427-6436.

- Ganatra, S., Sharma, A., & Dani, S. S. (2021). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. JACC: CardioOncology, 3(2), 196-215.

- Zhou, Q., & Yang, D. (2020). GPCR Allosteric Modulator Discovery. In G-Protein Coupled Receptors (pp. 1-22). IntechOpen.

-

Bioanalysis Zone. (2022). Technology Digest: understanding drug–protein binding and ADME studies for DMPK. Retrieved from [Link]

- Asif, M. (2022).

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Gomeni, R., & Bani, M. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969-984.

-

PubChem. (n.d.). tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Retrieved from [Link]

- Zhang, J., & Wang, J. (2022). The interaction between various signaling pathways is activated through TKIs and involved in tumor proliferation. Frontiers in pharmacology, 13, 934595.

- de Souza, G. E. P., & de Souza, M. V. N. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. Molecules, 29(5), 1145.

- Al-Tahami, K., & Al-Amodi, H. S. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5121.

- Al-Obeidi, F. A., & Lam, K. S. (2020). Akt Pathway Inhibitors. In Small Molecule Drug Discovery (pp. 1-25). Springer, Cham.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-Boc-4-Aminopiperidine Analogs: A Technical Guide for Medicinal Chemists

Abstract

The 1-Boc-4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents targeting diverse biological pathways.[1][2] Its prevalence stems from a combination of synthetic tractability, favorable physicochemical properties, and the ability to present substituents in well-defined three-dimensional space. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. We will explore key points of molecular modification, delve into the conformational intricacies of the piperidine ring, and outline the experimental workflows necessary to validate and quantify these relationships, thereby offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Privileged Scaffold

The 4-aminopiperidine motif is found in numerous bioactive compounds, from kinase inhibitors and GPCR antagonists to central nervous system (CNS) agents.[2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen not only facilitates synthesis but also imparts lipophilicity, which can be crucial for membrane permeability.[1] Its strategic removal or replacement in later synthetic steps allows for the introduction of diverse functionalities, making it a powerful tool for library synthesis and lead optimization.[5][6] Analogs derived from this core are being investigated for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][5][6][7]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Boc-4-aminopiperidine analogs can be systematically modulated by chemical modifications at three primary positions: the 4-amino group, the piperidine ring itself, and the 1-Boc-protected nitrogen.

Derivatization of the 4-Amino Group (R¹)

The exocyclic 4-amino group is the most common site for derivatization, typically serving as a key interaction point with the biological target. The nature of the substituent (R¹) directly influences binding affinity, selectivity, and physicochemical properties.

-

Amides and Sulfonamides: Acylation or sulfonylation of the 4-amino group is a prevalent strategy. For instance, in the development of SMYD3 inhibitors, the reaction of 1-Boc-4-aminopiperidine with various carboxylic acids was used to explore the substrate-binding pocket.[5] The resulting amide bond can act as a hydrogen bond donor and acceptor, forming critical interactions with protein residues.

-

Ureas and Carbamates: These functionalities introduce additional hydrogen bonding capabilities and can significantly alter polarity and solubility.

-

Reductive Amination: This reaction allows for the introduction of a wide variety of alkyl and aryl groups, providing a vector to probe hydrophobic pockets within a target protein. This approach was successfully used in the optimization of Hepatitis C Virus (HCV) assembly inhibitors, where different aldehydes were reacted with the 4-amino group to explore the SAR.[6]

Substitution on the Piperidine Ring (R²)

Modifications to the carbon framework of the piperidine ring can have profound effects on the molecule's conformation and how it presents the key interacting groups.

-

Conformational Rigidity: The piperidine ring typically adopts a chair conformation. Substituents can be positioned in either an axial or equatorial orientation, which can dramatically impact biological activity.[8][9] For instance, the introduction of a methyl group at the 3-position can influence the torsional angles and lock the 4-substituent into a more favorable orientation for binding.

-

Stereochemistry: The introduction of chiral centers on the ring allows for fine-tuning of the spatial arrangement of substituents. Stereoselective syntheses are often employed to isolate the most active enantiomer or diastereomer.

-

Exit Vectors: Ring substituents can serve as "exit vectors," providing attachment points for linkers or additional pharmacophoric elements to explore broader regions of a binding site.[9]

Modification of the Piperidine Nitrogen (R³)

The N-Boc group is often considered a synthetic handle, but its replacement is a critical step in SAR exploration.

-

Boc Removal: Deprotection to reveal the secondary amine is a common final step, allowing the nitrogen to act as a basic center for salt formation (improving solubility) or as a key hydrogen bond donor/acceptor.[5][6]

-

N-Alkylation/N-Arylation: The resulting secondary amine can be further functionalized. For example, in the development of inhibitors for Mycobacterium tuberculosis, the deprotected piperidine nitrogen was modified via reductive amination to introduce a substituted benzaldehyde moiety, which proved crucial for potency.[10] This position often interacts with the solvent-exposed region of a target protein.

Visualization of SAR Principles

To better understand the points of modification, the following diagrams illustrate the core scaffold and a typical discovery workflow.

Caption: Key modification points on the 1-Boc-4-aminopiperidine scaffold.

Experimental Validation: Protocols and Workflows

Establishing a robust SAR requires rigorous and reproducible biological testing. The following outlines a typical workflow and a detailed protocol for a primary biochemical assay.

General Experimental Workflow

A systematic approach is crucial for efficiently evaluating newly synthesized analogs.

Caption: Typical workflow for SAR-driven lead optimization.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)

Many 4-aminopiperidine analogs are designed as kinase inhibitors. A common method to determine their potency (IC₅₀) is through an ATP-depletion assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration at which a compound inhibits 50% of the kinase activity.

Materials:

-

Kinase of interest (e.g., p38 MAP Kinase)

-

Kinase-specific substrate peptide

-

ATP (Adenosine Triphosphate)

-

Test compounds (1-Boc-4-aminopiperidine analogs) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating:

-

Create a serial dilution series of the test compounds in DMSO.

-

Transfer a small volume (e.g., 100 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in Assay Buffer.

-

Prepare a 2X ATP solution in Assay Buffer.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.

-

Shake the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Generation & Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Normalize the data using the "no inhibition" (high signal) and "full inhibition" (low signal, no kinase) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

This self-validating system provides a quantitative measure of a compound's potency, which is the cornerstone of building a reliable SAR table.

Quantitative SAR Data Summary

The table below provides a hypothetical, yet representative, summary of SAR data for a series of analogs targeting a generic kinase. This illustrates how systematic modifications translate into measurable changes in activity.